2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-2-oxoacetamide
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Overview
Description
2-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DICHLOROPHENYL)-2-OXOACETAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DICHLOROPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction of benzophenone derivatives with hydrazine derivatives in the presence of suitable catalysts. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DICHLOROPHENYL)-2-OXOACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DICHLOROPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DICHLOROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(5-BROMO-2-METHOXYBENZYLIDENE)HYDRAZINO)-N-(4-BROMOPHENYL)-2-OXOACETAMIDE
- 2-(4-BROMOPHENYL)ETHENE-1,1,2-TRIYL)TRIBENZENE
Uniqueness
2-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DICHLOROPHENYL)-2-OXOACETAMIDE is unique due to its specific combination of bromophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10BrCl2N3O2 |
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Molecular Weight |
415.1 g/mol |
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H10BrCl2N3O2/c16-10-3-1-9(2-4-10)8-19-21-15(23)14(22)20-13-7-11(17)5-6-12(13)18/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
InChI Key |
TWXUOBXLJUZHAY-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Origin of Product |
United States |
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